molecular formula C11H21N B12356580 5-Cyclopentyl-2-methylpiperidine

5-Cyclopentyl-2-methylpiperidine

Cat. No.: B12356580
M. Wt: 167.29 g/mol
InChI Key: HGPFSZCYHPLMEF-UHFFFAOYSA-N
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Description

5-Cyclopentyl-2-methylpiperidine is a heterocyclic organic compound that belongs to the piperidine family It is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with a cyclopentyl group attached to the fifth carbon and a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-2-methylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method . Another method includes the use of the Ugi reaction, which is a multi-component reaction that can yield piperidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Cyclopentyl-2-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds with biological molecules, influencing their activity. This compound may act on neurotransmitter receptors or enzymes, modulating their function and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with no cyclopentyl or methyl groups.

    2-Methylpiperidine: Similar to 5-Cyclopentyl-2-methylpiperidine but lacks the cyclopentyl group.

    Cyclopentylamine: Contains a cyclopentyl group but lacks the piperidine ring.

Uniqueness

This compound is unique due to the presence of both a cyclopentyl group and a methyl group attached to the piperidine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

5-cyclopentyl-2-methylpiperidine

InChI

InChI=1S/C11H21N/c1-9-6-7-11(8-12-9)10-4-2-3-5-10/h9-12H,2-8H2,1H3

InChI Key

HGPFSZCYHPLMEF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)C2CCCC2

Origin of Product

United States

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